An In-depth Technical Guide to the Physicochemical Properties of Ceftazidime Anhydrous (E)- for Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Ceftazidime Anhydrous (E)- for Drug Discovery
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Pseudomonas aeruginosa.[1] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties, which govern its solubility, stability, absorption, and interaction with its bacterial target, the penicillin-binding proteins (PBPs).[1][2] Understanding these properties is paramount for drug discovery and development, enabling the rational design of effective and stable formulations. This guide provides a comprehensive exploration of the critical physicochemical characteristics of Ceftazidime anhydrous (E)-, offering insights for researchers and drug development professionals.
The consideration of physicochemical properties is a cornerstone of modern drug discovery, influencing everything from initial screening to clinical performance.[3][4] For antibacterial agents, properties such as polarity and lipophilicity are critical for penetrating the complex bacterial cell envelope.[5][6]
Molecular Structure and Identity
Ceftazidime is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class.[1] The anhydrous (E)- form refers to a specific stereoisomer of the molecule.
Key Identifiers:
-
Molecular Formula: C₂₂H₂₂N₆O₇S₂[7]
-
Molecular Weight: 546.6 g/mol [7]
-
CAS Number: 78439-06-2[7]
-
IUPAC Name: (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[7]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems and during formulation.[3]
Solubility
Solubility is a critical determinant of a drug's bioavailability. Ceftazidime, being an amphoteric molecule, exhibits pH-dependent solubility.[8]
| Solvent | Solubility | Conditions |
| Water | Slightly soluble[9][10] | - |
| Water | 5.73e-03 g/L[1] | - |
| Ethanol (95%) | Very slightly soluble[9] | - |
| Acetonitrile | Very slightly soluble[9] | - |
| DMSO | ≥ 21.25 mg/mL[11] | - |
| PBS (pH 7.2) | ~5 mg/mL[12] | - |
The solubility of Ceftazidime in aqueous solutions is influenced by pH, a crucial factor for intravenous formulations.[8] The ionization of its acidic and basic functional groups dictates its charge state and, consequently, its interaction with the solvent.
Melting Point
The melting point provides an indication of the purity and the lattice energy of a crystalline solid.
The decomposition at a high temperature suggests that thermal stress can lead to degradation of the molecule.
pKa (Ionization Constant)
The pKa values of a drug molecule determine its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target. Ceftazidime is a zwitterionic compound with both acidic and basic centers.
Estimated pKa values for Ceftazidime are approximately 2.9 and 3.8.[15] These values are critical for predicting its behavior in different physiological compartments.
Stability
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Ceftazidime is known to be susceptible to degradation, particularly in aqueous solutions.[16][17]
-
Thermal Stability: Ceftazidime is relatively stable in its solid, powdered form.[16] However, in aqueous solutions, its stability is temperature-dependent, with degradation increasing at higher temperatures.[17] Solutions are recommended to be stored at 2-8°C.[13]
-
pH Stability: The stability of Ceftazidime in solution is also pH-dependent. Exposure to pH values below 4 can lead to immediate precipitation.[17]
-
Photostability: The solid form of Ceftazidime shows good stability against UV and visible light.[16] However, reconstituted solutions exhibit significant degradation upon exposure to light.[16]
-
Hydrolytic Degradation: The primary degradation pathway for Ceftazidime in aqueous solution is the opening of the β-lactam ring.[18][19] Another key degradation product is the Δ²-isomer, which is inactive.[15][20]
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, and stability. While specific polymorphic forms of Ceftazidime anhydrous (E)- are not extensively detailed in the provided search results, it is a common phenomenon for complex organic molecules and should be a key consideration during drug development. Characterization techniques such as X-ray powder diffraction (XRPD) are essential for identifying and controlling polymorphs.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of drug molecules.
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UV-Vis Spectroscopy: In aqueous solutions, Ceftazidime exhibits characteristic UV absorbance maxima around 257 nm.[21] The exact wavelength and intensity can be influenced by pH due to the ionization of the chromophoric groups.[21]
-
Infrared (IR) Spectroscopy: The IR spectrum of Ceftazidime displays characteristic absorption bands corresponding to its functional groups, including N-H, C=O (from the β-lactam ring and amide), and C=C (aromatic ring) vibrations.[22][23]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Ceftazidime.[1][7]
Experimental Protocols
The accurate determination of physicochemical properties relies on robust and validated experimental methods.
Determination of Aqueous Solubility (pH-dependent)
Objective: To determine the solubility of Ceftazidime anhydrous (E)- in aqueous solutions at various pH values.
Methodology: A laser monitoring method can be employed for accurate solubility determination.[8]
-
Apparatus Setup: A double-jacketed glass vessel connected to a thermostat water bath to maintain a constant temperature. A laser emitter and detector are positioned across the vessel to monitor light transmission. A magnetic stirrer ensures solution homogeneity.[8]
-
Procedure: a. Add a known mass of Ceftazidime and deionized water to the vessel. b. Adjust the pH of the solution by adding a standardized solution of hydrochloric acid or sodium hydroxide. c. Allow the solution to equilibrate at a constant temperature while stirring. d. Monitor the intensity of the transmitted laser light. The point at which the solid completely dissolves and the light intensity reaches a stable maximum indicates saturation.[8] e. Record the final pH and the masses of all components. f. Repeat the experiment at different pH values and temperatures.
-
Data Analysis: Calculate the mole fraction solubility at each pH and temperature.[8]
Caption: Workflow for determining the pH-dependent solubility of Ceftazidime.
Stability Indicating HPLC Method
Objective: To develop and validate an HPLC method for assessing the stability of Ceftazidime and quantifying its degradation products.
Methodology: A reversed-phase HPLC method is commonly used.[9][20]
-
Chromatographic Conditions:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile. For example, a mixture of a phosphate buffer and acetonitrile.[9]
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 257 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[9]
-
-
Sample Preparation: a. Prepare a stock solution of Ceftazidime in a suitable solvent. b. Subject aliquots of the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation. c. Prepare a series of calibration standards of Ceftazidime.
-
Analysis: a. Inject the stressed samples and calibration standards into the HPLC system. b. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. c. The method is considered stability-indicating if the peaks for the parent drug and its degradation products are well-resolved.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Implications for Drug Discovery
The physicochemical properties of Ceftazidime anhydrous (E)- have profound implications for its development as a therapeutic agent.
-
Formulation Development: The limited aqueous solubility and pH-dependent stability necessitate careful formulation strategies for intravenous administration. The use of solubilizing agents like sodium carbonate is a common approach.[24]
-
Pharmacokinetics: Properties like lipophilicity (LogP) and polar surface area (PSA) influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Antibacterial drugs often occupy a different physicochemical space compared to other drugs, tending to be more polar.[5]
-
Mechanism of Action: The ability of Ceftazidime to reach its target, the penicillin-binding proteins in the bacterial cell wall, is dependent on its ability to permeate the outer membrane of Gram-negative bacteria. This permeation is influenced by its physicochemical properties.[2]
-
Drug Resistance: Understanding the structure-activity relationship is crucial for designing new cephalosporins that can overcome resistance mechanisms, such as those mediated by β-lactamases.[25][26]
Conclusion
A comprehensive understanding of the physicochemical properties of Ceftazidime anhydrous (E)- is indispensable for its successful development and clinical application. Properties such as solubility, stability, and pKa are not merely academic parameters but have direct and significant consequences on the drug's formulation, efficacy, and safety profile. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this important antibiotic, enabling researchers to make informed decisions throughout the drug discovery and development process.
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